molecular formula C12H17NO B14473467 1-[(Benzyloxy)methyl]pyrrolidine CAS No. 67232-23-9

1-[(Benzyloxy)methyl]pyrrolidine

Cat. No.: B14473467
CAS No.: 67232-23-9
M. Wt: 191.27 g/mol
InChI Key: JHMKKNJCOSITDU-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)methyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a benzyloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)methyl]pyrrolidine typically involves the reaction of pyrrolidine with benzyl chloromethyl ether under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the benzyl chloromethyl ether, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding pyrrolidine.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(Benzyloxy)methyl]pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound without the benzyloxy group.

    N-Benzylpyrrolidine: A similar compound where the benzyl group is directly attached to the nitrogen atom.

    Benzyloxyethylamine: A compound with a similar benzyloxy group but different core structure.

Uniqueness: 1-[(Benzyloxy)methyl]pyrrolidine is unique due to the presence of both the pyrrolidine ring and the benzyloxy group, which confer distinct chemical properties and potential biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

67232-23-9

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(phenylmethoxymethyl)pyrrolidine

InChI

InChI=1S/C12H17NO/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-13/h1-3,6-7H,4-5,8-11H2

InChI Key

JHMKKNJCOSITDU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)COCC2=CC=CC=C2

Origin of Product

United States

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